N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex organic compound that features both benzimidazole and isoindoline moieties Benzimidazole is a heterocyclic aromatic organic compound, while isoindoline is a bicyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves multiple steps
Preparation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Coupling with Isoindoline Derivative: The final step involves the coupling of the benzimidazole derivative with an isoindoline derivative, typically through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group in the isoindoline moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring would yield N-oxides, while reduction of the isoindoline carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzimidazole and isoindoline derivatives.
Medicine: Due to its structural features, it may have potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives are known to be effective.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to interact with various biological targets, including DNA and proteins, while the isoindoline moiety may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which contain the benzimidazole ring, are well-known for their therapeutic applications.
Isoindoline Derivatives: Compounds like phthalimide and its derivatives are known for their use in organic synthesis and medicinal chemistry.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is unique due to the combination of benzimidazole and isoindoline moieties in a single molecule. This structural feature may confer unique biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C20H20N4O2/c25-19(12-17-13-6-1-2-7-14(13)20(26)24-17)21-11-5-10-18-22-15-8-3-4-9-16(15)23-18/h1-4,6-9,17H,5,10-12H2,(H,21,25)(H,22,23)(H,24,26) |
InChI Key |
IHCVWAOWYLQUHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)CC(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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